![molecular formula C15H9BrN2O4 B1376237 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione CAS No. 1239879-90-3](/img/structure/B1376237.png)
2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione
Overview
Description
2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with substituents at positions 2, 5, and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the benzyl, bromo, and nitro groups . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Reducing Agents: Such as hydrogen gas or metal hydrides for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can yield various substituted isoindoline-1,3-dione derivatives .
Scientific Research Applications
2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of materials such as dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione include other isoindoline-1,3-dione derivatives with different substituents. Examples include:
- 2-Benzyl-5-bromoisoindoline-1,3-dione
- 2-Benzyl-6-nitroisoindoline-1,3-dione
- 5-Bromo-6-nitroisoindoline-1,3-dione .
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Benzyl-5-bromo-6-nitroisoindoline-1,3-dione is a member of the isoindoline-1,3-dione family, characterized by its unique structural features which include a benzyl group, a bromine atom, and a nitro group. These structural components significantly influence its biological activity and potential therapeutic applications. This article synthesizes findings from various studies to present a comprehensive overview of the biological activities associated with this compound.
The molecular formula of this compound is with a molecular weight of approximately 361.15 g/mol. The presence of halogen (bromine) and nitro groups enhances its reactivity and biological potential.
Target Interactions
The compound has been shown to interact with various biological targets, particularly dopamine receptors. Isoindoline derivatives modulate the dopamine receptor D3, which is implicated in several neuropsychiatric disorders.
Biochemical Pathways
Research indicates that this compound influences multiple biochemical pathways. It has been linked to the modulation of oxidative stress responses by affecting key signaling molecules involved in cellular metabolism.
Biological Activities
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : The compound has demonstrated significant growth inhibition in various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer cells. For instance, one study reported an IC50 value of 7.17 µM against MCF-7 cells .
- Mechanistic Insights : The compound's mechanism involves the inhibition of angiogenesis and modulation of vascular endothelial growth factor receptor 2 (VEGFR-2), with an IC50 value noted at 435 nM .
Oxidative Stress Modulation
The compound has been shown to upregulate antioxidant enzymes, providing protective effects against oxidative damage. This activity suggests its potential use in conditions characterized by oxidative stress.
Study 1: Anticancer Activity Assessment
In a recent study, derivatives based on the isoindoline scaffold were synthesized and evaluated for their anticancer properties. The study found that compounds similar to this compound exhibited varying degrees of cytotoxicity against cancer cell lines. Notably, derivatives with para-substituted groups showed enhanced activity compared to their unsubstituted counterparts .
Study 2: Interaction with Enzymes
Another investigation focused on the interaction between this compound and specific oxidoreductases. The compound was found to inhibit these enzymes by binding to their active sites, impacting cellular redox states and metabolic processes.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Benzyl-5-nitroisoindoline-1,3-dione | Lacks bromine; retains nitro group | Potentially lower reactivity due to absence of halogen |
5-Bromoisoindoline-1,3-dione | Lacks benzyl group; contains only bromine | Focused on simpler isoindoline structure |
6-Nitroisoindoline-1,3-dione | Lacks both benzyl and bromine groups | More basic structure; serves as a precursor |
2-Methyl-5-bromoisoindoline-1,3-dione | Methyl group instead of benzyl | Alters steric hindrance and electronic properties |
Properties
IUPAC Name |
2-benzyl-5-bromo-6-nitroisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O4/c16-12-6-10-11(7-13(12)18(21)22)15(20)17(14(10)19)8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWSCQJHHCOQCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3C2=O)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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